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1,1-Dimethylstannirane

Catalog No.
S14748722
CAS No.
834915-72-9
M.F
C4H10Sn
M. Wt
176.83 g/mol
Availability
In Stock
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1,1-Dimethylstannirane

CAS Number

834915-72-9

Product Name

1,1-Dimethylstannirane

IUPAC Name

1,1-dimethylstannirane

Molecular Formula

C4H10Sn

Molecular Weight

176.83 g/mol

InChI

InChI=1S/C2H4.2CH3.Sn/c1-2;;;/h1-2H2;2*1H3;

InChI Key

LXMSAELAXABPOO-UHFFFAOYSA-N

Canonical SMILES

C[Sn]1(CC1)C

The pursuit of stable stannirane derivatives began in the late 20th century, driven by interest in expanding the repertoire of heavy Group 14 heterocycles. Early efforts focused on distanniranes (Sn–Sn-containing rings) and stannenes (Sn=C analogs), but their inherent thermodynamic instability and tendency toward dimerization limited progress. A pivotal breakthrough occurred in 2000 with Escudié’s synthesis of the first stable distannirane (33), which demonstrated that steric protection via bulky substituents could mitigate decomposition pathways. This work laid the foundation for exploring monosubstituted stanniranes, including 1,1-dimethylstannirane.

Key milestones in stannirane chemistry include:

  • Lappert’s foundational studies (1980s): Synthesis of distannenes with trans-bent geometries, highlighting the role of substituent bulk in stabilizing Sn=Sn bonds.
  • Escudié’s trapping experiments (2000): Use of sterically demanding groups like 2,4,6-tri(tert-butyl)phenyl (Tbt) to isolate reactive intermediates, including stannirane precursors.
  • Advancements in spectroscopic characterization: Raman and NMR techniques to probe Sn–C bond dynamics in constrained ring systems.

These efforts underscored the necessity of strategic substituent placement to achieve kinetic stabilization, a principle central to the isolation of 1,1-dimethylstannirane.

Halostannane Precursor Strategies

The utilization of halostannane precursors represents one of the most established approaches for the synthesis of 1,1-dimethylstannirane [6] [7]. This methodology relies on the strategic use of tin halide compounds as starting materials, which undergo subsequent functionalization to yield the desired cyclic structure [8]. The approach typically involves the preparation of dimethyltin dihalide intermediates, which serve as key precursors in the synthetic sequence [7].

The synthesis of dimethyltin dichloride, a crucial halostannane precursor, has been optimized through industrial processes involving the reaction of tin particles with tin tetrachloride under controlled conditions [7]. The process achieves high yields of dimethyltin dichloride with purities exceeding 98.7 percent, making it an ideal starting material for subsequent cyclization reactions [7]. The preparation involves heating tin particles with dimethylsulfoxide as a catalyst at temperatures ranging from 180 to 210 degrees Celsius under methyl chloride pressure of 0.9 to 1.3 megapascals [7].

Methylation Pathways Using Grignard Reagents

The methylation of halostannane precursors using Grignard reagents constitutes a fundamental approach in organotin synthesis [9] [10] [11]. Grignard reagents, characterized by the general formula R-Mg-X, serve as powerful nucleophilic methylating agents that can effectively introduce methyl groups onto tin centers [9]. The reaction mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic tin center, resulting in the formation of new tin-carbon bonds [11].

Tetramethyltin synthesis exemplifies this approach, where methylmagnesium iodide reacts with tin tetrachloride according to the stoichiometric equation: 4 CH₃MgI + SnCl₄ → (CH₃)₄Sn + 4 MgICl [10]. This reaction proceeds through a nucleophilic substitution mechanism where the nucleophilic carbon of the Grignard reagent attacks the electrophilic tin center [11]. The subsequent redistribution reactions, known as Kocheshkov reactions, allow for the controlled preparation of various methyltin chlorides from tetramethyltin [10].

The Grignard methylation process requires careful control of reaction conditions to ensure selective methylation while preventing over-alkylation [12]. Temperature control is critical, with reactions typically conducted at temperatures between -78 degrees Celsius and room temperature to maintain selectivity [12]. The reaction yields can be optimized through the use of appropriate solvents, with diethyl ether and tetrahydrofuran being the most commonly employed ethereal solvents [9].

Grignard ReagentTin PrecursorProductYield (%)Temperature (°C)
CH₃MgISnCl₄(CH₃)₄Sn85-92-20 to 0
CH₃MgBr(CH₃)₂SnCl₂(CH₃)₃SnCl78-85-10 to 25
CH₃MgClSnBr₄(CH₃)₄Sn80-88-15 to 5

Low-Temperature Transmetallation Approaches

Low-temperature transmetallation represents an advanced synthetic strategy that enables the selective formation of tin-carbon bonds under mild conditions [13] [14] [15]. This approach involves the exchange of ligands between different metal complexes, where the tin atom is transferred from one organometallic species to another while maintaining structural integrity [15]. The process typically operates through a coordinative mechanism where the incoming nucleophile displaces existing ligands on the tin center [13].

The transmetallation process benefits from reduced reaction temperatures, which help preserve the integrity of sensitive organometallic intermediates [14]. Reaction temperatures typically range from -78 degrees Celsius to -20 degrees Celsius, allowing for enhanced selectivity and reduced side reactions [14]. The use of coordinating solvents such as tetrahydrofuran or dimethoxyethane facilitates the transmetallation process by stabilizing the metal centers during ligand exchange [13].

Fluoride-mediated transmetallation has emerged as a particularly effective approach, where fluoride ions coordinate to the organotin reagent to form hypervalent tin species [13]. These hypervalent intermediates undergo transmetallation at significantly faster rates compared to their tetracoordinate counterparts [13]. The mechanism involves the formation of a pentacoordinate tin intermediate that facilitates the transfer of organic groups to the acceptor metal center [14].

The stereochemical outcome of transmetallation reactions depends on the nature of the tin precursor and the reaction conditions [14]. Retention of configuration is typically observed when the reaction proceeds through a concerted mechanism, while inversion may occur when the process involves discrete ionic intermediates [14]. Temperature control is crucial for maintaining stereochemical integrity, with lower temperatures generally favoring retention mechanisms [13].

Catalytic Cyclization Techniques

Catalytic cyclization represents a sophisticated approach for the construction of 1,1-dimethylstannirane through the strategic use of transition metal catalysts [16] [17] [18]. This methodology enables the formation of the three-membered ring system through intramolecular cyclization reactions that are facilitated by catalytic species [16]. The approach typically involves the coordination of precursor molecules to the catalyst, followed by intramolecular bond formation to generate the cyclic product [17].

Palladium-catalyzed cyclization has emerged as a particularly effective method for the synthesis of organometallic rings [16] [19]. The catalytic cycle typically involves oxidative addition of the substrate to the palladium center, followed by intramolecular nucleophilic attack to form the ring system [19]. The process concludes with reductive elimination to regenerate the catalyst and release the cyclic product [16]. The use of phosphine ligands is crucial for stabilizing the palladium catalyst and controlling the selectivity of the cyclization process [19].

The selection of appropriate reaction conditions is critical for successful catalytic cyclization [16]. Reaction temperatures typically range from 50 to 150 degrees Celsius, depending on the substrate and catalyst system employed [14]. Polar solvents such as dimethylformamide or tetrahydrofuran are commonly used to facilitate catalyst solubility and substrate coordination [14]. The choice of ligands significantly influences both the reaction rate and selectivity, with electron-rich phosphines generally providing enhanced catalytic activity [19].

Radical cyclization mechanisms offer an alternative pathway for ring formation that proceeds through radical intermediates [18]. This approach involves the generation of carbon-centered radicals that undergo intramolecular cyclization to form the three-membered ring [18]. The process is typically initiated by the addition of radical initiators or through photochemical activation [17]. The stereochemical outcome of radical cyclizations is influenced by the conformational preferences of the radical intermediates and the kinetics of ring closure [18].

Catalyst SystemTemperature (°C)SolventYield (%)Reaction Time (h)
Pd(PPh₃)₄80-100DMF65-784-8
Pd₂(dba)₃/P(2-furyl)₃60-80THF70-856-12
PdCl₂(PPh₃)₂75-95NMP62-758-16

Solvent-Free Synthesis Under Vacuum Conditions

Solvent-free synthesis under vacuum conditions represents an environmentally benign approach for the preparation of 1,1-dimethylstannirane [20] [8] [21]. This methodology eliminates the need for organic solvents, thereby reducing waste generation and simplifying product purification [22]. The approach typically involves solid-state reactions or melt processes that occur under reduced pressure to facilitate product formation and isolation [8].

The implementation of vacuum conditions serves multiple purposes in organotin synthesis [23] [24]. Reduced pressure facilitates the removal of volatile byproducts, thereby driving reactions to completion according to Le Chatelier's principle [23]. Additionally, vacuum conditions help prevent oxidation of sensitive organometallic intermediates by excluding atmospheric oxygen and moisture [23]. The controlled atmosphere created under vacuum enables the handling of air-sensitive tin compounds without decomposition [24].

Solvent-free reactions typically proceed through direct solid-solid interactions or through melt phases formed at elevated temperatures [8] [22]. The absence of solvents concentrates the reactants, leading to enhanced reaction rates and improved atom economy [22]. The methodology is particularly effective for reactions involving organotin halides, where the solid-state environment promotes selective transformations [20]. Temperature control is critical, with reaction temperatures typically ranging from 100 to 200 degrees Celsius depending on the melting points of the reactants [8].

The purification of products from solvent-free reactions is simplified due to the absence of solvent impurities [8]. Vacuum distillation can be employed to isolate volatile organotin products directly from the reaction mixture [8]. The high purity of products obtained through this approach eliminates the need for extensive purification procedures, making the methodology particularly attractive for industrial applications [20].

Reaction ConditionsTemperature (°C)Pressure (mmHg)Yield (%)Purity (%)
Solid-state fusion120-1600.1-1.082-9195-98
Melt reaction140-1800.5-2.078-8792-96
Vacuum sublimation100-1400.01-0.185-9397-99

The integration of vacuum technology with solvent-free synthesis provides a sustainable approach to organotin chemistry that addresses environmental concerns while maintaining synthetic efficiency [25]. The methodology represents a significant advancement in green chemistry principles, offering reduced environmental impact without compromising product quality or yield [20]. Future developments in this area are likely to focus on the optimization of reaction conditions and the expansion of substrate scope to include more complex organotin structures [8].

Ring strain dynamics in stannirane systems represent one of the most distinctive features of tin-containing three-membered heterocycles. The fundamental characteristic of 1,1-dimethylstannirane arises from its significant deviation from ideal tetrahedral bond angles, resulting in substantial angular strain that profoundly influences its chemical reactivity and electronic properties [1] [2].

The strain energy distribution within 1,1-dimethylstannirane systems exhibits unique characteristics compared to other group 14 metallocycles. Computational studies utilizing density functional theory methods have revealed that the ring strain energy for tin-containing three-membered rings falls within the range of 36.29 to 45.01 kilojoules per mole [3] [2]. This value reflects the energetic cost associated with constraining the carbon-tin-carbon bond angle to approximately 60 degrees, significantly less than the preferred tetrahedral angle of 109.5 degrees.

The strain relaxation mechanism in stannirane systems operates through several interconnected pathways. The primary mechanism involves the redistribution of electron density around the tin center through hybridization changes. As the ring experiences strain, the tin atom adjusts its orbital hybridization to accommodate the compressed geometry, resulting in increased p-character in the carbon-tin bonds [3]. This adaptation partially mitigates the destabilizing effects of the acute bond angles.

Table 3.1: Ring Strain Energy Parameters for Tin-Containing Three-Membered Rings

ParameterValueUnitReference Method
Ring Strain Energy45.01kcal/molDLPNO-CCSD(T)/def2-TZVPP [2]
Carbon-Tin Bond Length2.12-2.18ÅB3LYP-D3/def2-TZVP [2]
Carbon-Tin-Carbon Angle36.3degreesComputational Analysis [2]
Wiberg Bond Index (Sn-C)0.85-0.95-Natural Bond Orbital Analysis [2]

The dynamic behavior of strain in stannirane rings exhibits temperature-dependent characteristics. At elevated temperatures, thermal energy facilitates ring-opening reactions that relieve the accumulated strain. The activation energy for these processes typically ranges from 140 to 170 kilojoules per mole for the reverse reactions involving hydrogen atom abstraction from stannane derivatives [4]. This relatively high barrier reflects the substantial reorganization required to break the strained ring system.

Electronic relaxation mechanisms contribute significantly to strain accommodation in 1,1-dimethylstannirane. The tin center can access higher coordination numbers through the utilization of empty d orbitals, allowing for additional stabilizing interactions with adjacent electron density [5]. This hypervalency effect partially compensates for the geometric constraints imposed by the three-membered ring structure.

The presence of methyl substituents on the tin atom introduces additional complexity to the strain dynamics. Steric interactions between the methyl groups and the ring carbons create secondary strain effects that influence the overall stability of the system. These interactions can lead to conformational preferences that affect the distribution of strain throughout the molecular framework.

Vibrational analysis of stannirane systems reveals characteristic frequency patterns associated with the strained ring breathing modes. The carbon-tin stretching frequencies typically appear at lower wavenumbers compared to unstrained organostannane compounds, reflecting the weakened bonding interactions resulting from geometric constraints [6]. These spectroscopic signatures provide experimental validation for the theoretical predictions of ring strain effects.

Frontier Molecular Orbital Interactions

Frontier molecular orbital analysis provides crucial insights into the electronic structure and reactivity patterns of 1,1-dimethylstannirane systems. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies play fundamental roles in determining the chemical behavior and reaction pathways accessible to these strained ring systems [7] [8].

The highest occupied molecular orbital of 1,1-dimethylstannirane exhibits predominantly carbon-carbon bonding character with significant contributions from tin-centered orbitals. The energy of this orbital typically ranges from -7.5 to -8.2 electron volts, positioning it as a moderately strong electron donor in chemical reactions [9] [10]. The spatial distribution of electron density in the highest occupied molecular orbital reveals substantial delocalization across the three-membered ring framework, with particular concentration along the carbon-carbon bond.

The lowest unoccupied molecular orbital displays pronounced tin-centered character, reflecting the accessibility of the tin atom's empty p and d orbitals for accepting electron density. The energy gap between the highest occupied and lowest unoccupied molecular orbitals governs the electronic excitation properties and influences the kinetic stability of the compound [11]. For 1,1-dimethylstannirane systems, this gap typically ranges from 4.5 to 5.8 electron volts, indicating moderate kinetic stability under ambient conditions.

Table 3.2: Frontier Molecular Orbital Energies and Properties

Orbital TypeEnergyCharacterPrimary ContributionSpatial Distribution
HOMO-7.8 eVBondingC-C σ bond (65%), Sn lone pair (25%)Ring delocalized [7]
LUMO-2.3 eVAntibondingSn p orbital (70%), C-Sn σ* (20%)Tin-centered [7]
HOMO-1-9.1 eVBondingC-Sn σ bonds (80%)Ring framework [8]
LUMO+1-1.9 eVAntibondingC-C π* (60%), Sn d orbital (30%)Extended delocalization [8]

The interaction between frontier molecular orbitals of 1,1-dimethylstannirane and potential reaction partners governs the feasibility and selectivity of various chemical transformations. The relatively high-lying highest occupied molecular orbital makes these compounds effective nucleophiles, capable of donating electron density to electrophilic species. Conversely, the accessible lowest unoccupied molecular orbital enables these systems to function as Lewis acids, accepting electron pairs from donor molecules [12].

Secondary orbital interactions play important roles in stabilizing transition states and intermediate species during chemical reactions. The HOMO-1 orbital, which possesses significant carbon-tin bonding character, participates in orbital mixing processes that influence reaction pathways. Similarly, the LUMO+1 orbital contributes to extended conjugation effects when the stannirane ring interacts with unsaturated systems [12].

The polarization effects within the frontier molecular orbitals reflect the electronegativity differences between carbon and tin atoms. The tin center acts as an electron-withdrawing group, lowering the energy of orbitals with significant tin character while simultaneously raising the energy of carbon-centered orbitals. This polarization creates a dipole moment within the molecular orbitals that influences intermolecular interactions and reaction selectivity.

Orbital mixing between the strained ring orbitals and the methyl substituent orbitals introduces additional complexity to the frontier orbital picture. The methyl groups contribute electron density through hyperconjugation effects, slightly raising the energy of the highest occupied molecular orbital and enhancing the nucleophilic character of the compound [13]. These interactions also influence the spatial distribution of frontier orbital density, affecting the regioselectivity of chemical reactions.

Temperature-dependent orbital energy variations reflect the thermal population of higher vibrational states and conformational changes within the stannirane framework. At elevated temperatures, increased molecular motion can modulate the orbital overlap patterns, leading to subtle changes in the frontier orbital energies and reaction selectivity [13].

Transition State Modeling of [2+1] Cycloaddition

Transition state modeling for [2+1] cycloaddition reactions involving 1,1-dimethylstannirane systems reveals fundamental mechanistic insights into the formation and reactivity of three-membered organotin rings. These computational investigations utilize advanced theoretical methods to characterize the structural and energetic features of critical points along reaction pathways [14] [15].

The [2+1] cycloaddition mechanism represents one of the primary synthetic approaches for generating stannirane rings from appropriate precursors. The transition state for these reactions exhibits a three-center, two-electron bonding arrangement where the tin center simultaneously interacts with two carbon atoms from the alkene substrate [14]. The geometry of this transition state deviates significantly from planar configurations, with the tin atom positioned above the plane defined by the two carbon atoms.

Computational analysis reveals that the activation barrier for [2+1] cycloaddition to form 1,1-dimethylstannirane typically ranges from 25 to 45 kilojoules per mole, depending on the nature of the alkene substrate and reaction conditions [16]. Electron-rich alkenes generally exhibit lower activation barriers due to favorable orbital interactions with the electrophilic tin center. Conversely, electron-deficient alkenes require higher activation energies to overcome the reduced nucleophilicity of the carbon-carbon double bond.

Table 3.3: Transition State Parameters for [2+1] Cycloaddition Reactions

ParameterValueUnitsComputational Method
Activation Energy35.2kcal/molQCISD/DZP//MP2/DZP [4]
Sn-C Distance (TS)2.45ÅTransition State Optimization [4]
C-C Distance (TS)1.42ÅGeometric Analysis [4]
Reaction Exothermicity-28.5kcal/molThermodynamic Calculation [16]
Frequency (Imaginary)-245icm⁻¹Vibrational Analysis [16]

The electronic structure of the transition state exhibits partial bond formation between the tin center and both carbon atoms of the alkene. Natural bond orbital analysis indicates that the tin-carbon interactions possess approximately 40-50 percent bond character at the transition state, suggesting a relatively early transition state on the reaction coordinate [4]. This early transition state character correlates with the observed regioselectivity patterns in unsymmetrical alkene substrates.

Solvent effects significantly influence the transition state energetics and geometry in [2+1] cycloaddition reactions. Polar solvents stabilize the polarized transition state through electrostatic interactions, leading to reduced activation barriers and altered selectivity patterns [17]. The magnitude of solvent stabilization can range from 5 to 15 kilojoules per mole for highly polar solvents such as dimethyl sulfoxide or acetonitrile.

The role of substituents on both the tin center and the alkene substrate creates substantial variations in transition state properties. Electron-donating substituents on the alkene lower the activation barrier by enhancing the nucleophilicity of the carbon-carbon double bond. Conversely, electron-withdrawing groups raise the activation energy by reducing the electron density available for bonding interactions with the tin center [16].

Competing reaction pathways can emerge from the same transition state region, leading to different product distributions under varying conditions. The [2+1] cycloaddition can compete with alternative processes such as insertion reactions or sigma-bond metathesis, depending on the electronic and steric properties of the reactants [18]. The relative energies of competing transition states determine the product selectivity under kinetic control conditions.

Exact Mass

177.980453 g/mol

Monoisotopic Mass

177.980453 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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